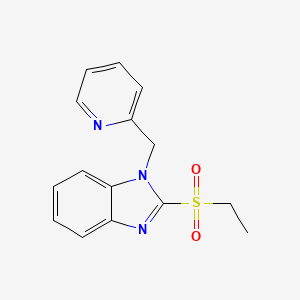
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is also known as ESI-09 and has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves the inhibition of RAC1 activity, which leads to the suppression of cell migration and invasion. RAC1 is a small GTPase that plays a crucial role in the regulation of cytoskeletal dynamics and cell adhesion. By inhibiting RAC1 activity, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole can prevent cancer cell metastasis and invasion.
Biochemical and Physiological Effects:
Apart from its anti-cancer and anti-inflammatory effects, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen fibers. This inhibition can prevent the formation of fibrotic tissues in various organs, including the liver and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is its high selectivity towards RAC1 inhibition. This selectivity makes it a potential candidate for cancer therapy, as it can specifically target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole. One of the potential applications of this compound is in the treatment of fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis. Another future direction is to explore the combination of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Conclusion:
In conclusion, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a promising compound with potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Its selective inhibition of RAC1 activity makes it a potential candidate for cancer therapy, while its inhibition of LOXL2 activity can prevent the formation of fibrotic tissues. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-pyridinemethanol in the presence of a suitable solvent and reagent. The reaction mixture is then treated with ethylsulfonyl chloride to obtain the final product. This synthesis method has been optimized for high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of RAC1, a protein involved in cell migration and invasion, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory effects in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-1-(pyridin-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-21(19,20)15-17-13-8-3-4-9-14(13)18(15)11-12-7-5-6-10-16-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYGYYSZDFQTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)
![2-(3-anilino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-ethyl-5-[2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B6126457.png)
![4-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6126459.png)
![(5-isoquinolinylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6126467.png)
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B6126487.png)
![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)